N1 Substituent Lipophilicity and Ionization State Differentiation vs. INI-43 (Dimethylaminopropyl Analog)
The N1 isobutyl substituent of the target compound is a neutral, non-ionizable alkyl group, whereas the dimethylaminopropyl side chain of INI-43 (3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine) carries a tertiary amine with a calculated pKa of ~8.9, rendering it >95% protonated at physiological pH 7.4 [1]. This difference eliminates the cationic charge at the N1 position for the isobutyl analog, which is predicted to reduce lysosomal phospholipidosis risk and alter volume of distribution by an estimated 3- to 5-fold based on the basic-drug sequestration model [2]. The calculated clogP (fragment-based) for the isobutyl analog is ~4.2 vs. ~2.7 for INI-43, representing a 1.5 log-unit increase in lipophilicity .
| Evidence Dimension | N1 substituent ionization state at pH 7.4 and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | Non-ionizable isobutyl; estimated clogP ~4.2 (fragment-based). No pH-dependent protonation. |
| Comparator Or Baseline | INI-43: tertiary amine with pKa ~8.9; >95% protonated at pH 7.4; vendor-reported clogP not available; estimated clogP ~2.7 . |
| Quantified Difference | ΔclogP ≈ +1.5 log units; elimination of cationic charge at N1 (target compound vs. INI-43). |
| Conditions | Calculated lipophilicity (fragment-based clogP estimation); ionization state at physiological pH 7.4. |
Why This Matters
The absence of a protonatable amine alters intracellular accumulation kinetics and may reduce off-target aminergic receptor binding, providing a differentiated ADME profile for cellular screening assays.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. View Source
- [2] Kaufmann, A. M.; Krise, J. P. Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. J. Pharm. Sci. 2007, 96 (4), 729–746. View Source
